5,5-Diethoxypentan-1-OL

Beschreibung

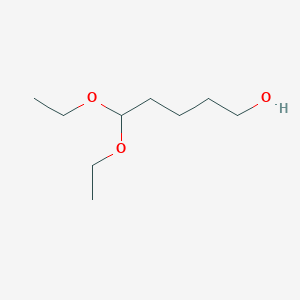

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,5-diethoxypentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-3-11-9(12-4-2)7-5-6-8-10/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBTXPVBSQJJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CCCCO)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10545876 | |

| Record name | 5,5-Diethoxypentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18545-17-0 | |

| Record name | 5,5-Diethoxypentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10545876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Diethoxypentan 1 Ol and Its Precursors

Established Synthetic Pathways for 5,5-Diethoxypentan-1-OL

Established methods for the synthesis of this compound typically rely on the modification of readily available C5 precursors, ensuring efficient and reliable production of the target compound.

One of the most direct and frequently cited methods for the preparation of this compound is the selective reduction of Glutaric Dialdehyde Mono(diethyl)acetal. In this approach, the free aldehyde functionality of the starting material is chemoselectively reduced to a primary alcohol, leaving the diethyl acetal (B89532) group intact.

This transformation is commonly achieved using a mild reducing agent such as sodium borohydride (NaBH₄). The reaction proceeds by the nucleophilic attack of a hydride ion from the borohydride reagent onto the electrophilic carbonyl carbon of the aldehyde. A subsequent workup with a protic solvent protonates the resulting alkoxide to yield the final alcohol product. This method is advantageous due to the operational simplicity, high yields, and the stability of the acetal under the mild reductive conditions. This specific reduction has been documented as a step in the synthesis of N-alkylated deoxynojirimycin derivatives, where this compound serves as a key intermediate building block.

| Reactant | Reagent(s) | Product | Key Features |

| Glutaric Dialdehyde Mono(diethyl)acetal | Sodium Borohydride (NaBH₄), Protic Solvent (e.g., Ethanol) | This compound | High chemoselectivity, Mild reaction conditions |

The synthesis of this compound can also be envisioned through the derivatization of other pentyl acetal structures. A logical precursor is 5,5-diethoxypentanoic acid or its corresponding esters. The carboxylic acid or ester functional group can be selectively reduced to the primary alcohol.

For this transformation, a more powerful reducing agent than sodium borohydride is required. Lithium aluminum hydride (LiAlH₄) is highly effective for the reduction of both carboxylic acids and esters to primary alcohols. The reaction involves the delivery of hydride ions to the carbonyl carbon, followed by acidic workup to afford the alcohol. The acetal group is generally stable under these anhydrous reductive conditions.

Another potential pathway involves starting with an unsaturated pentyl acetal, such as 5,5-diethoxypent-1-ene. The terminal alkene can be converted to a primary alcohol using the hydroboration-oxidation reaction. This two-step process first involves the addition of a borane reagent (e.g., BH₃·THF) across the double bond in an anti-Markovnikov fashion, placing the boron atom on the terminal carbon. Subsequent oxidation with hydrogen peroxide and a base replaces the boron atom with a hydroxyl group, yielding the desired this compound. This method offers excellent regioselectivity for the formation of the terminal alcohol.

| Precursor | Reagent(s) | Product | Key Features |

| 5,5-Diethoxypentanoic Acid/Ester | 1. LiAlH₄, Anhydrous Ether2. H₃O⁺ Workup | This compound | Utilizes a powerful reducing agent |

| 5,5-Diethoxypent-1-ene | 1. BH₃·THF2. H₂O₂, NaOH | This compound | Anti-Markovnikov addition, High regioselectivity |

Advanced and Emerging Synthetic Approaches for this compound and Analogues

More advanced synthetic strategies focus on the chemo- and stereoselective construction of unsaturated analogues of this compound. These methods provide precise control over the geometry of double bonds within the carbon chain, which is crucial for the synthesis of complex target molecules such as natural products.

Alkynes serve as versatile precursors for the stereoselective synthesis of both (Z)- and (E)-alkenes. By choosing the appropriate reduction methodology, one can selectively generate allylic or homoallylic alcohols with a defined double bond geometry.

The partial hydrogenation of an alkyne to a (Z)-alkene (cis-alkene) can be effectively achieved using Lindlar's catalyst. This heterogeneous catalyst consists of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline. The "poisoning" deactivates the catalyst just enough to prevent the over-reduction of the resulting alkene to an alkane, thus allowing for the isolation of the cis-alkene product.

The reaction involves the syn-addition of two hydrogen atoms across the triple bond from the surface of the catalyst, resulting in the exclusive formation of the (Z)-isomer. For the synthesis of a (Z)-allylic alcohol analogue of this compound, a suitable precursor such as 5,5-diethoxypent-2-yn-1-ol would be subjected to hydrogenation with H₂ gas in the presence of Lindlar's catalyst. This would yield (Z)-5,5-diethoxypent-2-en-1-ol, an important structural motif in organic synthesis.

| Precursor | Reagent(s) | Product | Key Features |

| 5,5-Diethoxypent-2-yn-1-ol (example) | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, Quinoline) | (Z)-5,5-Diethoxypent-2-en-1-ol | Stereoselective syn-addition, Forms (Z)-alkene |

To obtain the complementary (E)-alkene (trans-alkene) from an alkynic precursor, a dissolving metal reduction is typically not suitable for alkynic alcohols. Instead, the reduction of alkynic alcohols with lithium aluminum hydride (LiAlH₄) in a suitable solvent like diglyme is a well-established method for producing (E)-allylic alcohols.

The mechanism involves the coordination of the alcohol's oxygen to an aluminum hydride species, followed by an intramolecular or intermolecular delivery of a hydride to the alkyne, leading to a vinylaluminate intermediate. Subsequent hydrolysis of this intermediate yields the (E)-allylic or homoallylic alcohol. For instance, the reduction of 5,5-diethoxypent-2-yn-1-ol with LiAlH₄ would stereoselectively produce (E)-5,5-diethoxypent-2-en-1-ol. This method is highly stereospecific for the formation of the trans double bond.

| Precursor | Reagent(s) | Product | Key Features |

| 5,5-Diethoxypent-2-yn-1-ol (example) | 1. LiAlH₄, Diglyme2. H₂O Workup | (E)-5,5-Diethoxypent-2-en-1-ol | Stereospecific anti-addition, Forms (E)-alkene |

Functionalization via Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved through the use of a phase-transfer catalyst, which is often a quaternary ammonium or phosphonium salt. The catalyst transports one of the reactants, usually an anion, from the aqueous or solid phase into the organic phase where the reaction can occur.

In the context of synthesizing precursors to this compound, PTC can be particularly useful for etherification and alkylation reactions. For instance, the formation of the diethyl acetal of glutaraldehyde, a key precursor, can be envisioned using PTC. The reaction would involve the diol (glutaraldehyde in its hydrated form or a suitable diol precursor) and an ethylating agent in a two-phase system. The phase-transfer catalyst would facilitate the transfer of the alkoxide ion from the aqueous phase to the organic phase for reaction.

The advantages of using PTC in such syntheses include milder reaction conditions, increased reaction rates, higher yields, and the ability to use inexpensive and environmentally benign reagents and solvents. iagi.or.idcrdeepjournal.org High selectivity for mono-alkylation over di-alkylation is often observed under PTC conditions, which is a significant advantage in many synthetic procedures. crdeepjournal.org The choice of catalyst, solvent, and reaction conditions can significantly influence the efficiency and selectivity of the reaction. core.ac.uk

Table 1: Key Parameters in Phase-Transfer Catalysis for Acetal Synthesis

| Parameter | Description | Significance |

| Catalyst Type | Quaternary ammonium or phosphonium salts (e.g., TBAB, Aliquat 336) | The lipophilicity and structure of the catalyst determine its efficiency in transferring the anion to the organic phase. |

| Solvent System | Typically a biphasic system (e.g., water/toluene, water/dichloromethane) | The choice of organic solvent affects the solubility of the substrate and the catalyst-anion ion pair. |

| Base | Inorganic bases (e.g., NaOH, K2CO3) | The base is used to generate the nucleophile (alkoxide) in the aqueous or solid phase. |

| Reactant Concentration | Molar ratios of substrate, alkylating agent, and catalyst | Stoichiometry affects reaction kinetics and selectivity, particularly in preventing side reactions like di-alkylation. |

| Temperature | Reaction temperature | Influences the rate of reaction and can affect the stability of the reactants and products. |

| Stirring Rate | Agitation speed | A high stirring rate is crucial to maximize the interfacial area between the two phases, thereby increasing the rate of mass transfer. princeton.edu |

Research in the field has demonstrated the successful application of PTC for the etherification of various diols and alcohols. phasetransfercatalysis.comphasetransfercatalysis.com While a specific protocol for this compound synthesis via PTC is not extensively documented, the general principles of PTC-mediated etherification provide a solid foundation for developing such a synthetic route. The reaction would likely involve the protection of a suitable pentane-1,5-diol derivative under PTC conditions to yield the desired diethyl acetal at one end, followed by deprotection or further functionalization at the other end.

Automated Synthesis Protocols for Related Amines and Alcohols

The advent of automated synthesis and flow chemistry has revolutionized the field of organic synthesis, offering significant advantages in terms of reproducibility, efficiency, safety, and scalability. vapourtec.comsyrris.com These technologies are particularly well-suited for the synthesis of libraries of compounds for drug discovery and for the optimization of reaction conditions. syrris.com Automated flow chemistry systems enable the precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities of the target molecules. acs.org

The synthesis of alcohols and amines, including those structurally related to this compound, can be readily adapted to automated flow chemistry platforms. For the synthesis of this compound, an automated protocol could be designed starting from a suitable precursor, such as a protected 5-hydroxypentanal derivative or a corresponding ester.

A potential automated synthesis could involve the following steps:

Acetalization: A flow reactor could be employed for the continuous acetalization of a 5-hydroxypentanal precursor with ethanol in the presence of a solid-supported acid catalyst. The use of a packed-bed reactor would simplify catalyst separation and allow for continuous operation.

Reduction: The resulting acetal-aldehyde could then be passed through a second flow reactor containing a packed-bed of a reducing agent, such as sodium borohydride on a solid support, to reduce the aldehyde to the primary alcohol. The reduction of esters to aldehydes and subsequently to alcohols is a well-established transformation that can be controlled in a flow system. nih.govacs.orgchemistrysteps.com

Purification: In-line purification modules, such as scavenger resins or liquid-liquid extraction units, could be integrated into the flow system to remove unreacted reagents and byproducts, yielding the pure this compound.

Table 2: Comparison of Batch vs. Automated Flow Synthesis for Alcohols

| Feature | Batch Synthesis | Automated Flow Synthesis |

| Reaction Control | Less precise control over temperature and mixing, potential for hotspots. | Precise control over temperature, pressure, and residence time, leading to better reproducibility. acs.org |

| Scalability | Scaling up can be challenging and may require re-optimization of reaction conditions. | Readily scalable by running the system for longer periods or by using larger reactors. |

| Safety | Handling of large quantities of hazardous reagents can be risky. | Smaller reaction volumes at any given time enhance safety, especially for highly exothermic or hazardous reactions. acs.org |

| Efficiency | Can be time-consuming due to manual workup and purification steps. | Integration of synthesis, workup, and purification steps leads to higher throughput and efficiency. syrris.com |

| Reproducibility | Can be operator-dependent, leading to variations in yield and purity. | High degree of automation ensures excellent reproducibility. syrris.com |

Automated synthesis platforms, often coupled with design of experiment (DoE) software, allow for the rapid optimization of reaction conditions by systematically varying parameters such as temperature, flow rate, and reagent stoichiometry. This approach can significantly accelerate the development of efficient and robust synthetic protocols for compounds like this compound and related functionalized amines and alcohols. The use of automated systems also facilitates the generation of compound libraries for screening purposes, which is a key activity in modern drug discovery and materials science. acs.org

Reactivity and Reaction Mechanisms of 5,5 Diethoxypentan 1 Ol

Transformations Involving the Terminal Hydroxyl Group

The primary hydroxyl (-OH) group is a key site for nucleophilic reactions and can be readily converted into other functional groups or used to form larger molecules.

The hydroxyl group of 5,5-Diethoxypentan-1-OL can be transformed into a sulfonate ester, such as a mesylate or tosylate. This conversion is crucial as it turns the poor leaving group (hydroxide, OH⁻) into an excellent leaving group (sulfonate, RSO₃⁻), facilitating subsequent nucleophilic substitution or elimination reactions.

The formation of Methanesulfonic acid 5,5-diethoxypentyl ester is typically achieved by reacting this compound with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. google.com The reaction is generally carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at cool temperatures to control the reaction rate.

Reaction Scheme for Mesylate Formation

| Reactant 1 | Reactant 2 | Base | Product | Byproduct |

|---|

The resulting sulfonate ester is a versatile intermediate, primed for reaction with a wide range of nucleophiles.

The Williamson ether synthesis is a classic and widely used method for preparing symmetrical and unsymmetrical ethers. wikipedia.org It involves the reaction of an alkoxide ion with a primary alkyl halide or other electrophile with a good leaving group. jk-sci.com The reaction proceeds via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com For this compound, this involves the deprotonation of the terminal hydroxyl group to form an alkoxide, which then acts as a nucleophile.

Modern adaptations of the Williamson synthesis often employ heterogeneous reaction conditions to simplify purification and improve sustainability. Solid-supported basic reagents are used to generate the alkoxide from the alcohol, avoiding the need for strong, soluble bases. tandfonline.comresearchgate.net This approach allows for the easy separation of the catalyst and byproducts from the reaction mixture by simple filtration. tandfonline.com

Amberlyst A26 -OH : This is a macroporous, strongly basic anion exchange resin composed of a crosslinked styrene-divinylbenzene copolymer with quaternary ammonium hydroxide groups. dupont.comsigmaaldrich.com It effectively deprotonates the alcohol to form the corresponding alkoxide on the resin surface. tandfonline.comtandfonline.com A significant advantage of Amberlyst A26 -OH is its ability to be regenerated and reused, making the process more environmentally friendly. tandfonline.comresearchgate.net

Potassium Hydroxide on Alumina (KOH/Al₂O₃) : This solid reagent is another effective base for generating alkoxides in heterogeneous media. researchgate.net The high basicity of KOH/Al₂O₃ is attributed not to free hydroxide ions but to the formation of highly basic species like K₂O on the alumina support following thermal treatment. tandfonline.com

Comparison of Solid Basic Reagents

| Reagent | Description | Advantages |

|---|---|---|

| Amberlyst A26 -OH | Strong base anion exchange resin (quaternary ammonium groups) dupont.com | Reusable, mild conditions, easy product isolation tandfonline.comtandfonline.com |

| KOH/Al₂O₃ | Potassium hydroxide supported on alumina | High basicity, efficient alkoxide formation tandfonline.comresearchgate.net |

The mechanism of the Williamson ether synthesis in a heterogeneous medium involves two key steps:

Alkoxide Formation : The alcohol, this compound, is mixed with the solid basic reagent (e.g., Amberlyst A26 -OH or KOH/Al₂O₃). The basic sites on the solid support deprotonate the terminal hydroxyl group, forming an immobilized alkoxide ion. tandfonline.comquimicaorganica.orgwikipedia.org

Nucleophilic Attack : The generated alkoxide is a powerful nucleophile. libretexts.org An alkyl halide (e.g., ethyl iodide) is added to the reaction mixture. The alkoxide performs a backside nucleophilic attack on the electrophilic carbon of the alkyl halide. wikipedia.org This concerted, one-step Sₙ2 reaction leads to the formation of a new carbon-oxygen bond, creating the ether product, while the halide is displaced. masterorganicchemistry.com The halide ion then associates with the solid support. For this reaction to be efficient, primary alkyl halides are preferred, as secondary and tertiary halides tend to undergo elimination reactions in the presence of a strong base like an alkoxide. jk-sci.com

The terminal hydroxyl group of this compound can act as a nucleophile and participate in condensation reactions with carbonyl compounds such as aldehydes and ketones. A prominent example is the formation of acetals under acidic conditions. vanderbilt.edu

In a typical reaction, this compound reacts with an aldehyde or ketone in the presence of an acid catalyst. The mechanism proceeds through several equilibrium steps:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack. youtube.com

Nucleophilic attack of the hydroxyl group of this compound on the activated carbonyl carbon, forming a tetrahedral intermediate known as a hemiacetal. youtube.comyoutube.com

Protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule to form a resonance-stabilized oxocarbenium ion. youtube.com

If a second equivalent of alcohol is present, it can attack the oxocarbenium ion to form the final acetal (B89532) product after deprotonation.

This type of reaction is a condensation because a small molecule, water, is eliminated during the process. youtube.com

Etherification Reactions: Williamson Ether Synthesis in Heterogeneous Media

Reactions of the Acetal Moiety

The 5,5-diethoxy group is an acetal, which serves as a protecting group for a carbonyl function. The reactivity of this moiety is distinct from that of the terminal hydroxyl group.

Acetal groups are notably stable under neutral and basic conditions, making them resistant to many nucleophiles and bases. However, they are susceptible to hydrolysis under acidic conditions. thieme-connect.de This reactivity allows for the selective deprotection of the carbonyl group without affecting other base-sensitive functionalities in a molecule.

The acid-catalyzed hydrolysis of the acetal in this compound regenerates the original carbonyl compound (5-hydroxypentanal) and two equivalents of ethanol. The mechanism involves:

Protonation of one of the ether oxygens of the acetal group.

Cleavage of the carbon-oxygen bond, where the protonated ethoxy group departs as a neutral ethanol molecule, which is a good leaving group. This step results in the formation of a resonance-stabilized oxocarbenium ion. youtube.com

Nucleophilic attack by a water molecule on the carbocation.

Deprotonation to yield a hemiacetal.

Repetition of these steps (protonation of the second ethoxy group, elimination of ethanol, and attack by water) would ultimately lead to the aldehyde and another molecule of ethanol, though in this case, the initial product is 5-hydroxypentanal, which is known to exist in equilibrium with its cyclic hemiacetal form.

Reactivity Summary of the Acetal Moiety

| Condition | Reactivity | Outcome |

|---|---|---|

| Acidic (H₃O⁺) | Labile | Hydrolysis to aldehyde/ketone and alcohol |

| Neutral (H₂O) | Stable | No reaction |

| Basic (OH⁻) | Stable | No reaction |

Controlled Deacetalization to Aldehyde Functionalities

The acetal group in this compound serves as a protecting group for an aldehyde functionality. The controlled removal of the ethoxy groups, known as deacetalization, regenerates the aldehyde, yielding 5-hydroxypentanal. This transformation is typically achieved under acidic conditions.

The mechanism of acid-catalyzed acetal hydrolysis involves the protonation of one of the ethoxy oxygen atoms, converting the ethoxy group into a good leaving group (ethanol). Subsequent elimination of ethanol is facilitated by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. Nucleophilic attack by water on the carbocationic center, followed by deprotonation, yields a hemiacetal. Further protonation of the remaining ethoxy group and its departure as ethanol, followed by deprotonation of the hydroxyl group, results in the formation of the final aldehyde product, 5-hydroxypentanal.

The conditions for this deprotection must be carefully controlled to avoid undesired side reactions, such as intramolecular cyclization of the resulting 5-hydroxypentanal to form a cyclic hemiacetal (tetrahydropyran-2-ol), which can exist in equilibrium with the open-chain form.

Table 1: Reaction Conditions for Controlled Deacetalization

| Catalyst | Solvent | Temperature (°C) | Notes |

| Dilute HCl | Water/THF | Room Temperature | Standard conditions, risk of side reactions. |

| Acetic Acid | Water | 50-70 | Milder acid, may require heating. |

| Pyridinium p-toluenesulfonate (PPTS) | Acetone/Water | Room Temperature | Mild and selective catalyst. |

| Amberlyst-15 | Methanol/Water | Room Temperature | Solid acid catalyst, easy removal. |

Chemoselective Transformations of Acetal Group

While acetals are generally stable under neutral and basic conditions, their reactivity can be exploited in the presence of specific reagents, allowing for chemoselective transformations. For instance, the diethyl acetal of this compound can undergo transacetalization in the presence of a different alcohol or diol under acidic catalysis. This equilibrium-driven reaction can be used to introduce a different acetal protecting group.

Furthermore, certain Lewis acids can activate the acetal group towards nucleophilic attack. For example, reaction with a silyl nucleophile in the presence of a Lewis acid could potentially lead to the formation of a C-Si bond at the C5 position, although this would be a less common transformation.

Multi-functional Reactivity and Chemoselectivity

The presence of both an acetal and a hydroxyl group in this compound necessitates careful consideration of chemoselectivity in its reactions. The hydroxyl group can act as a nucleophile, while the acetal is stable to many reagents that react with alcohols.

Interplay Between Acetal and Hydroxyl Group Reactivity

The primary hydroxyl group can undergo a variety of transformations in the presence of the stable acetal moiety. For example, it can be oxidized to a carboxylic acid (5,5-diethoxypentanoic acid) using strong oxidizing agents like potassium permanganate or Jones reagent. Milder oxidation conditions, for instance using pyridinium chlorochromate (PCC), would yield the corresponding aldehyde, which is already protected as an acetal in the starting material.

The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, allowing for subsequent nucleophilic substitution reactions at the C1 position. These reactions can be carried out without affecting the acetal group, highlighting the orthogonal nature of the reactivity of the two functional groups under specific conditions.

Conversely, the acetal group can be selectively deprotected under acidic conditions while the hydroxyl group remains intact, as discussed in section 3.2.1. This differential reactivity is a cornerstone of its use in multistep organic synthesis.

Chemical Degradation Pathways

The long-term stability of this compound is primarily influenced by the susceptibility of its functional groups to degradation, particularly through hydrolysis.

Hydrolytic Degradation of Acetal and Ether Linkages

The most significant degradation pathway for this compound is the acid-catalyzed hydrolysis of the acetal group. In the presence of even trace amounts of acid and water, the acetal will slowly hydrolyze to form 5-hydroxypentanal and two equivalents of ethanol. This process is accelerated by increased temperature and lower pH.

The ether linkages within the ethoxy groups of the acetal are generally much more stable to hydrolysis than the acetal linkage itself. Cleavage of these C-O single bonds would require much harsher conditions, such as treatment with strong acids like HBr or HI at elevated temperatures. Under typical storage and reaction conditions, the degradation of the ether linkages is not a significant pathway.

Table 2: Summary of Functional Group Reactivity

| Functional Group | Reagents/Conditions for Transformation | Resulting Functional Group |

| Acetal | Dilute Acid (e.g., HCl, H₂SO₄) | Aldehyde |

| Acetal | Different Alcohol/Diol, Acid Catalyst | Different Acetal |

| Hydroxyl | Strong Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid |

| Hydroxyl | Tosyl Chloride, Pyridine | Tosylate |

| Hydroxyl | Acyl Halide/Anhydride | Ester |

Oxidative Degradation Mechanisms of this compound

The oxidative degradation of this compound is primarily dictated by the two functional groups present in its structure: a primary alcohol and a diethyl acetal. The susceptibility of each group to oxidation and the specific reaction conditions will determine the degradation pathway and the resulting products. Generally, the primary alcohol is the more reactive site for oxidation under a variety of conditions.

Oxidation of the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) of this compound is susceptible to oxidation to form either an aldehyde or a carboxylic acid, depending on the nature of the oxidizing agent and the reaction conditions. wikipedia.org

Mild Oxidation:

Mild oxidizing agents will convert the primary alcohol to an aldehyde, 5,5-diethoxypentanal. Reagents that facilitate this transformation are typically anhydrous to prevent over-oxidation to the carboxylic acid. wikipedia.org Common examples of such reagents include Pyridinium Chlorochromate (PCC) and the reagents used in a Swern oxidation.

Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder version of chromic acid that oxidizes primary alcohols to aldehydes. masterorganicchemistry.comlibretexts.org The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (DCM). organicchemistrytutor.com The mechanism involves the formation of a chromate ester, followed by an elimination reaction where a base removes a proton from the carbon adjacent to the oxygen, leading to the formation of a carbon-oxygen double bond. libretexts.org

Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine (TEA). chemistryhall.comwikipedia.org The Swern oxidation is known for its mild conditions and high selectivity for producing aldehydes from primary alcohols. chemistrysteps.comadichemistry.com The mechanism involves the formation of an alkoxysulfonium ion intermediate, which then undergoes an elimination reaction facilitated by the base to yield the aldehyde. wikipedia.org

Strong Oxidation:

Strong oxidizing agents will typically oxidize the primary alcohol to a carboxylic acid. chemistrysteps.com This process is believed to proceed through an aldehyde intermediate which, in the presence of water, forms a hydrate that is then further oxidized. wikipedia.org

Jones Oxidation: The Jones reagent, a solution of chromium trioxide (CrO₃) in aqueous sulfuric acid and acetone, is a common and potent oxidizing agent. wikipedia.orgorganic-chemistry.org It efficiently converts primary alcohols to carboxylic acids. organic-chemistry.orgmintlify.appalfa-chemistry.comchemistrysteps.com The mechanism involves the formation of a chromate ester, which is then eliminated to form an aldehyde. The aldehyde is subsequently hydrated and further oxidized by the chromic acid to the carboxylic acid. organic-chemistry.orgchemistrysteps.com

Potassium Permanganate (KMnO₄): Potassium permanganate is another strong oxidizing agent that can convert primary alcohols to carboxylic acids. wikipedia.org

The table below summarizes the expected products from the oxidation of the primary alcohol group of this compound.

| Oxidizing Agent | Product | Product Structure | Oxidation Level |

| Pyridinium Chlorochromate (PCC) | 5,5-Diethoxypentanal | CH(OCH₂CH₃)₂(CH₂)₃CHO | Aldehyde |

| Swern Oxidation (DMSO, (COCl)₂) | 5,5-Diethoxypentanal | CH(OCH₂CH₃)₂(CH₂)₃CHO | Aldehyde |

| Jones Reagent (CrO₃, H₂SO₄) | 5,5-Diethoxypentanoic acid | CH(OCH₂CH₃)₂(CH₂)₃COOH | Carboxylic Acid |

| Potassium Permanganate (KMnO₄) | 5,5-Diethoxypentanoic acid | CH(OCH₂CH₃)₂(CH₂)₃COOH | Carboxylic Acid |

Oxidative Degradation of the Acetal Moiety

The diethyl acetal group is generally more resistant to oxidation than the primary alcohol. However, under specific conditions, it can undergo oxidative degradation.

Ozonolysis:

Ozone is known to react with acetals to form the corresponding esters. cdnsciencepub.comingentaconnect.comgoogle.com In the case of this compound, ozonolysis would likely lead to the cleavage of the acetal C-H bond. The proposed mechanism involves the insertion of ozone into the C-H bond of the acetal, forming a hydrotrioxide intermediate, which then decomposes to an ester. cdnsciencepub.com This would result in the formation of an ester derivative of the pentanol backbone.

Autoxidation:

Similar to ethers, acetals can undergo slow autoxidation in the presence of atmospheric oxygen. ntu.edu.sgjove.com This is a free-radical chain reaction that can lead to the formation of hydroperoxides at the carbon atom adjacent to the ether oxygens. ntu.edu.sgjove.com While a slower process, this can be a relevant degradation pathway during long-term storage and exposure to air.

Oxidative Cleavage:

Under harsh oxidative conditions, such as with anhydrous chromium trioxide in acetic acid, the ether linkages of the acetal could potentially undergo cleavage. rsc.org This would lead to the decomposition of the acetal group and the formation of various smaller molecules.

The following table outlines potential oxidative degradation pathways for the acetal group.

| Degradation Method | Reagent/Condition | Potential Products |

| Ozonolysis | Ozone (O₃) | Ester derivatives |

| Autoxidation | Oxygen (O₂) | Hydroperoxides |

| Oxidative Cleavage | Chromium Trioxide | Formate esters and other cleavage products rsc.org |

Derivatives and Analogues of 5,5 Diethoxypentan 1 Ol: Synthesis and Synthetic Applications

Synthesis of Key Derivatives and Structural Analogues

The functional groups of 5,5-Diethoxypentan-1-ol—the primary hydroxyl group and the diethyl acetal (B89532)—are readily modified to produce a range of useful derivatives.

Methanesulfonic Acid 5,5-Diethoxypentyl Ester

The conversion of the primary alcohol in this compound into a good leaving group is a common first step for nucleophilic substitution reactions. One of the most effective ways to achieve this is by preparing the corresponding methanesulfonate (mesylate) ester. This reaction is typically carried out by treating the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct. google.com

The sulfonyloxy group in the resulting Methanesulfonic acid 5,5-diethoxypentyl ester is an excellent leaving group, making the α-carbon atom susceptible to attack by various nucleophiles. tcichemicals.com This transformation is highly efficient and serves as a gateway to numerous other derivatives.

| Reaction Step | Reactants | Reagents | Product | Typical Yield |

| Mesylation | This compound | Methanesulfonyl chloride, Triethylamine | Methanesulfonic acid 5,5-diethoxypentyl ester | >90% |

5,5-Diethoxypentan-1-amine and its Derivatization

The synthesis of 5,5-Diethoxypentan-1-amine is readily accomplished from the mesylate derivative prepared in the previous step. A standard method involves a two-step sequence: first, the mesylate is treated with sodium azide to yield 1-azido-5,5-diethoxypentane via an SN2 reaction. The azide is then reduced to the primary amine using common reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/Pd-C).

Once formed, 5,5-Diethoxypentan-1-amine can be further derivatized. For instance, reductive amination with aldehydes or ketones can introduce various N-alkyl substituents. This approach is central to the synthesis of N-substituted 1-deoxynojirimycin derivatives, where a pentyl-containing side chain is attached to the piperidine nitrogen. researchgate.net

Pentane-Based Analogues with Varying Ether and Hydroxyl Substitutions

The core five-carbon chain of this compound can be modified to generate a variety of structural analogues. For example, acidic hydrolysis of the diethyl acetal group yields 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal form. Further reduction of this intermediate with a reducing agent like sodium borohydride would produce pentane-1,5-diol. Alternatively, specialized synthetic routes starting from biorenewable C5 alcohols can lead to polyhydroxylated analogues such as pentane-1,2,5-triol, which has been explored for incorporation into polyurethane foams. nih.gov

| Analogue Name | Structure | Key Features |

| Pentane-1,5-diol | HO-(CH₂)₅-OH | Two primary hydroxyl groups |

| 5-Hydroxypentanal | HO-(CH₂)₄-CHO | One primary hydroxyl group, one aldehyde |

| Pentane-1,2,5-triol | HO-CH₂-CH(OH)-(CH₂)₃-OH | Three hydroxyl groups at various positions |

Synthetic Utility as Building Blocks in Complex Organic Synthesis

The derivatives of this compound are not merely chemical curiosities; they are instrumental in the total synthesis of biologically active molecules and natural products.

Precursors in Glycosidase Inhibitor Synthesis (e.g., Deoxynojirimycin-type Inhibitors)

1-Deoxynojirimycin (DNJ) is a potent α-glucosidase inhibitor whose structure is based on a piperidine ring, resembling a sugar molecule where the ring oxygen is replaced by a nitrogen atom. frontiersin.org The synthesis of DNJ and its derivatives often relies on precursors that can form this piperidine core. This compound is an ideal starting material for constructing N-alkylated DNJ analogues.

A synthetic route can be envisioned where the hydroxyl group is converted to an amino group. Subsequent deprotection of the acetal reveals the aldehyde, which can then undergo intramolecular reductive amination to form the piperidine ring system characteristic of deoxynojirimycin-type inhibitors. More commonly, a derivative like 5-(alkoxy)pentanal, synthesized from 1,5-pentanediol, is coupled with a pre-formed protected deoxynojirimycin core via reductive amination to create potent glucosylceramide synthase inhibitors. researchgate.net This highlights the utility of the C5-aldehyde synthon, for which this compound is an excellent protected precursor.

Integration into Natural Product Synthetic Routes

The utility of this compound extends to the synthesis of a wide array of natural products. As a bifunctional C5 building block, it can be used to introduce a five-carbon chain into a larger molecule. The alcohol terminus allows for the formation of ether or ester linkages, while the protected aldehyde provides a handle for subsequent carbon-carbon bond formations (e.g., Wittig, Grignard, or aldol (B89426) reactions) or cyclizations after deprotection. nih.govnih.gov

For example, in the synthesis of complex polyketides or terpenoids, a fragment corresponding to a 5-hydroxypentanal unit is often required. beilstein-journals.org By using this compound, chemists can perform reactions on the hydroxyl group while keeping the reactive aldehyde masked. The acetal can be removed under mild acidic conditions at a later stage in the synthesis, revealing the aldehyde for the next planned transformation. This strategy of protecting reactive functional groups is fundamental to modern organic synthesis, and this compound is a prime example of a useful building block embodying this principle.

Application in Polymer and Material Science Research

The acetal functionality, a key feature of this compound and its derivatives, has garnered significant interest in polymer and material science. This interest stems from the acid-labile nature of the acetal bond, which allows for the design of degradable polymers. These materials can be engineered to break down under specific acidic conditions, a desirable characteristic for various applications, including biodegradable plastics and biomedical devices.

While direct polymerization of this compound is not extensively documented in publicly available research, its structural motifs are present in monomers used for the synthesis of various polyacetals. The overarching principle involves the incorporation of acetal linkages into the polymer backbone, rendering the entire material susceptible to degradation upon hydrolysis of these bonds.

The hydroxyl group of this compound presents a reactive site for incorporation into polyesters and polyurethanes. As a diol analogue (after deprotection of the acetal to a second hydroxyl group or by using a diol with a pendant acetal group), it could be used in polycondensation reactions with dicarboxylic acids or diisocyanates. The resulting polymers would feature acetal groups either in the main chain or as pendant groups, depending on the monomer structure. These acetal moieties would serve as predetermined breaking points, facilitating the degradation of the polymer.

The table below summarizes different types of acetal-containing polymers and their potential applications, which could conceptually include derivatives of this compound.

| Polymer Type | Monomer Components (Conceptual) | Key Feature | Potential Application |

| Polyacetals | Diols/Tetrols and Dialdehydes (e.g., Glutaraldehyde) | Acetal linkages in the backbone | Degradable thermoplastics |

| Polyesters | Diols (including acetal-containing diols), Dicarboxylic acids | Ester and acetal linkages | Biodegradable materials, Drug delivery |

| Polyurethanes | Diols (including acetal-containing diols), Diisocyanates | Urethane and acetal linkages | Biomedical elastomers |

Glutaraldehyde itself is a well-known crosslinking agent for polymers that contain primary amine groups. wikipedia.org This crosslinking ability is due to the reactivity of its two aldehyde groups. While this compound has its aldehyde groups protected as a diethyl acetal, this protection can be reversed under acidic conditions. This suggests a potential application for its derivatives as controlled crosslinking agents, where the crosslinking can be initiated by a change in pH.

Role in Fine Chemical and Pharmaceutical Intermediates

This compound and its analogues serve as valuable intermediates in the synthesis of fine chemicals and pharmaceuticals. The presence of two distinct functional groups—a primary alcohol and a protected aldehyde—allows for selective chemical transformations, making it a versatile building block.

The primary alcohol can undergo a variety of reactions, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution. The diethyl acetal at the other end of the carbon chain is stable under neutral and basic conditions but can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality. This differential reactivity is a key advantage in multi-step organic synthesis.

A significant application of compounds with a 1,5-dicarbonyl motif, which can be generated from this compound, is in the synthesis of heterocyclic compounds. Many heterocyclic structures are core components of pharmaceuticals. For example, the condensation of a 1,5-dicarbonyl compound with ammonia or primary amines can lead to the formation of piperidine derivatives. Similarly, reactions with hydrazine or substituted hydrazines can yield pyridazines, and reactions with hydroxylamine can produce oxazines. These heterocyclic rings are prevalent in a wide range of biologically active molecules.

The table below illustrates the potential of 1,5-dicarbonyl compounds, derivable from this compound, in the synthesis of various heterocyclic systems.

| Heterocyclic System | Required Reagents (in addition to 1,5-dicarbonyl) | Significance |

| Piperidines | Ammonia, Primary Amines | Core of many alkaloids and pharmaceuticals |

| Pyridazines | Hydrazine, Substituted Hydrazines | Found in various drug candidates |

| Oxazines | Hydroxylamine | Building blocks for more complex molecules |

While direct examples of the use of this compound in the synthesis of specific commercial drugs are not readily found in the public domain, its structural features make it an attractive starting material for the synthesis of complex target molecules. The ability to unmask the aldehyde at a late stage in a synthetic sequence allows for the introduction of sensitive functional groups or the construction of a molecular scaffold that might not be stable to earlier reaction conditions.

The versatility of glutaraldehyde and its derivatives in chemical synthesis underscores the potential of this compound as a precursor. For instance, glutaraldehyde is used in the synthesis of various organic compounds and as a crosslinking agent in the preparation of bioconjugates and immobilized enzymes. wikipedia.orgepa.gov The protected form, such as the diethyl acetal, offers advantages in terms of handling and selectivity in reactions where the free aldehyde is not desired until a specific step.

Advanced Spectroscopic and Analytical Characterization of 5,5 Diethoxypentan 1 Ol and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the structural analysis of 5,5-Diethoxypentan-1-OL, providing detailed information about the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) for Proton Environment and Stereochemical Assignment

Proton NMR (¹H NMR) spectroscopy of this compound offers a detailed map of the proton environments within the molecule. The chemical shift of each proton is influenced by its local electronic environment, and the coupling between adjacent protons provides information about the connectivity of the carbon skeleton. While experimental data is not publicly available, a predicted ¹H NMR spectrum provides valuable insights into the expected proton signals.

The predicted ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons present in the molecule. The hydroxyl proton (-OH) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The protons on the carbon adjacent to the hydroxyl group (C1) would be deshielded, appearing at a lower field. The methylene protons of the ethoxy groups (-OCH₂CH₃) would present as a quartet, coupled to the adjacent methyl protons, which in turn would appear as a triplet. The protons along the pentan chain would show complex splitting patterns due to coupling with their neighbors.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H on C1 (-CH₂OH) | 3.63 | Triplet | 6.5 |

| H on C2 (-CH₂-) | 1.57 | Quintet | 6.9 |

| H on C3 (-CH₂-) | 1.41 | Quintet | 7.2 |

| H on C4 (-CH₂-) | 1.62 | Quartet | 7.0 |

| H on C5 (-CH(OEt)₂) | 4.37 | Triplet | 5.8 |

| Methylene H of ethoxy (-OCH₂CH₃) | 3.48 | Quartet | 7.0 |

| Methyl H of ethoxy (-OCH₂CH₃) | 1.20 | Triplet | 7.0 |

| Hydroxyl H (-OH) | Variable | Singlet | N/A |

Note: The data presented in this table is predicted and may differ from experimental values.

Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum, with its chemical shift indicating its chemical environment.

The predicted ¹³C NMR spectrum of this compound would show seven distinct signals, corresponding to the seven unique carbon environments in the molecule. The carbon atom of the acetal (B89532) group (C5) is expected to be the most downfield signal due to the deshielding effect of the two oxygen atoms. The carbon atom bonded to the hydroxyl group (C1) would also be significantly deshielded. The carbons of the ethoxy groups and the pentan chain would appear at characteristic chemical shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | 62.9 |

| C2 (-CH₂-) | 32.5 |

| C3 (-CH₂-) | 22.0 |

| C4 (-CH₂-) | 32.1 |

| C5 (-CH(OEt)₂) | 104.2 |

| Methylene C of ethoxy (-OCH₂CH₃) | 60.8 |

| Methyl C of ethoxy (-OCH₂CH₃) | 15.4 |

Note: The data presented in this table is predicted and may differ from experimental values.

Two-Dimensional NMR Techniques for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the proton and carbon signals of this compound and mapping the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, cross-peaks would be expected between the protons on C1 and C2, C2 and C3, C3 and C4, and C4 and C5. Additionally, correlations between the methylene and methyl protons of the ethoxy groups would be observed.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~3.63 ppm would show a correlation to the carbon signal at ~62.9 ppm, confirming their assignment to C1.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound, as well as for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. The calculated exact mass of the protonated molecule of this compound ([M+H]⁺) is 177.1485. An experimental HRMS measurement yielding a value very close to this would confirm the elemental composition as C₉H₂₁O₃.

Calculated Exact Mass of this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

| [M+H]⁺ | C₉H₂₁O₃ | 177.1485 |

| [M+Na]⁺ | C₉H₂₀O₃Na | 199.1305 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Upon collision-induced dissociation, the protonated this compound molecule is expected to undergo several characteristic fragmentation reactions. A primary loss would likely be the elimination of a molecule of ethanol (C₂H₅OH) from the acetal group, leading to the formation of a stable oxonium ion. Subsequent fragmentations could involve the loss of another molecule of ethanol or cleavage of the pentan chain. The loss of water from the primary alcohol end is also a possible fragmentation pathway. Analysis of these fragmentation patterns would allow for the confirmation of the connectivity and the location of the functional groups within the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for monitoring the progress of reactions involving this compound and for identifying the resultant products. This method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov In a typical application, a small aliquot of the reaction mixture is injected into the GC, where the components are separated based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used to identify the compound. datapdf.com

For a reaction involving this compound, such as acid-catalyzed hydrolysis, GC-MS can be used to track the disappearance of the starting material and the appearance of products over time. The hydrolysis of this compound would be expected to yield ethanol and 5-hydroxypentanal. By comparing the mass spectra of the separated components to a database of known spectra, these compounds can be readily identified. datapdf.com

Table 1: Predicted GC-MS Fragmentation Data for this compound and a Potential Hydrolysis Product

| Compound Name | Molecular Weight ( g/mol ) | Predicted Key Mass Fragments (m/z) | Fragment Identity |

| This compound | 176.25 | 131, 103, 75, 45 | [M-OC2H5]+, [CH(OC2H5)2]+, [HO=CH(OC2H5)]+, [C2H5O]+ |

| 5-Hydroxypentanal | 102.13 | 84, 71, 58, 44 | [M-H2O]+, [M-CHO]+, [C3H6O]+, [C2H4O]+ |

This table is illustrative and based on general fragmentation patterns of acetals and hydroxyaldehydes.

By monitoring the relative abundance of the characteristic ions for the reactants and products, a quantitative assessment of the reaction's progress can be achieved. This makes GC-MS an indispensable tool for optimizing reaction conditions such as temperature, time, and catalyst concentration.

Chromatographic Techniques for Separation and Purity Assessment

Gas Chromatography (GC)

Gas Chromatography (GC) is a primary technique for assessing the purity of this compound and for separating it from starting materials, byproducts, or residual solvents from its synthesis. bibliotekanauki.pl The choice of the GC column is critical for achieving good separation. A non-polar or mid-polarity column is often suitable for analyzing compounds with both polar (hydroxyl) and non-polar (diethyl acetal and alkyl chain) characteristics. gcms.cz

For purity assessment, a sample of this compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase coated on the column walls. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of analytical conditions. gcms.cz The purity of the sample can be determined by the relative area of the main peak corresponding to this compound compared to the areas of any impurity peaks.

Table 2: Illustrative GC Conditions and Hypothetical Retention Times for Purity Analysis

| Compound | Hypothetical Retention Time (min) on DB-1 (non-polar) | Hypothetical Retention Time (min) on DB-WAX (polar) |

| Ethanol | 3.5 | 5.2 |

| This compound | 15.2 | 18.5 |

| Glutaraldehyde (precursor) | 8.1 | 10.3 |

This table provides hypothetical data to illustrate the principle of separation based on column polarity. Actual retention times must be determined experimentally. Data is conceptualized based on principles from sources like scribd.com and axialscientific.com.

A flame ionization detector (FID) is commonly used for this type of analysis due to its high sensitivity to organic compounds. By using a temperature-programmed oven, compounds with a range of boiling points can be effectively separated and analyzed in a single run. bibliotekanauki.pl

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), offers an alternative method for the analysis and purification of this compound. This technique is especially useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a common mode of operation. sielc.com

A significant challenge in the LC analysis of acetals is their potential for hydrolysis under acidic conditions. coresta.orgmasterorganicchemistry.com Standard silica-based reversed-phase columns can have acidic silanol groups on their surface, which may catalyze the breakdown of this compound back to its corresponding aldehyde and alcohol. To circumvent this issue, the mobile phase can be buffered at a neutral or slightly basic pH, or a small amount of a basic additive like ammonia or triethylamine can be included. coresta.org

Detection in HPLC can be achieved using a Refractive Index Detector (RID), which is a universal detector suitable for compounds that lack a UV chromophore, such as this compound. For reaction monitoring, HPLC can be used to quantify the disappearance of reactants and the formation of products. nih.gov

Table 3: Proposed HPLC Method for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water (60:40) with 5 mM Ammonium Hydroxide |

| Flow Rate | 1.0 mL/min |

| Detector | Refractive Index Detector (RID) |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

This table outlines a starting method for HPLC analysis, based on general principles for separating acetals while preventing hydrolysis. sielc.comcoresta.org

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for the qualitative analysis of this compound. libretexts.org It is particularly valuable for monitoring the progress of a reaction in real-time, identifying the number of components in a mixture, and determining the appropriate solvent system for a larger-scale separation by column chromatography. wisc.edu

In TLC, a small spot of the sample is applied to a plate coated with a thin layer of an adsorbent, typically silica gel or alumina. wisc.edu The plate is then placed in a sealed chamber containing a shallow pool of a solvent (eluent). The eluent ascends the plate by capillary action, and the components of the sample mixture move up the plate at different rates depending on their polarity and affinity for the stationary phase and the mobile phase. chemistryhall.com

For this compound, which contains a polar hydroxyl group and a less polar acetal group, a solvent system of intermediate polarity, such as a mixture of ethyl acetate and hexane, would likely provide good separation. reddit.com After development, the plate is removed and dried. Since this compound is not colored and does not absorb UV light, a visualization agent is required. Stains such as potassium permanganate or iodine vapor are effective for visualizing alcohols and other organic compounds. researchgate.net The position of the spot is characterized by its retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. wisc.edu

Table 4: Typical TLC Systems for Analyzing this compound

| Stationary Phase | Mobile Phase (Eluent) | Visualization Method |

| Silica Gel 60 F254 | Hexane:Ethyl Acetate (1:1, v/v) | Potassium Permanganate dip |

| Alumina | Dichloromethane:Methanol (95:5, v/v) | Iodine vapor |

| Silica Gel | Toluene:Acetone (8:2, v/v) | Sulfuric acid/vanillin spray and heating |

This table provides examples of TLC systems that could be used for the analysis of a moderately polar compound like this compound.

Future Directions and Interdisciplinary Research Prospects

Development of More Efficient and Sustainable Synthetic Routes

The future of chemical manufacturing hinges on the development of synthetic pathways that are not only efficient in terms of yield but also sustainable. nih.gov For 5,5-Diethoxypentan-1-OL, this involves moving beyond traditional methods to embrace greener alternatives. Future research should focus on:

Bio-based Feedstocks: Investigating routes that begin from renewable resources is a primary goal. For instance, integrating bio- and chemical catalysis could provide a sustainable pathway. A model for this approach is the production of 6-hydroxyhexanoic acid from biobased 5-hydroxymethylfurfural, which is then hydrogenated to 1,6-hexanediol (B165255) and subsequently oxidized. rsc.org Similar multi-step chemoenzymatic processes could be envisioned for synthesizing this compound from biomass-derived precursors.

Atom Economy: Designing syntheses that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. researchgate.net Future routes should aim to minimize byproduct formation, potentially through catalytic C-C bond-forming reactions or one-pot tandem processes that reduce intermediate isolation steps.

Mild and Green Reaction Conditions: The development of protocols that operate under milder temperatures and pressures, and which utilize non-toxic, renewable solvents, is crucial. Photo-organocatalytic methods, for example, have been successfully developed for the efficient acetalization of aldehydes using photocatalysts and simple light sources, representing a green alternative to traditional acid catalysis. rsc.org

Exploration of Novel Catalytic Systems for Selective Transformations

The dual functionality of this compound offers significant opportunities for selective chemical transformations through advanced catalysis. The development of novel catalytic systems is essential for unlocking this potential.

Selective Oxidation: The primary alcohol group is a prime target for selective oxidation to either an aldehyde (5,5-diethoxypentanal) or a carboxylic acid (5,5-diethoxypentanoic acid). While traditional stoichiometric oxidants are effective, they generate significant toxic waste. rsc.org Future research will focus on catalytic systems using environmentally benign oxidants like molecular oxygen. rsc.orgamazonaws.com Heterogeneous catalysts, which are easily separated and recycled, are particularly promising. amazonaws.com For example, palladium-based catalysts have been developed for the dehydrogenative oxidation of primary alcohols to aldehydes without the need for external oxidizing agents. acs.org

Acetal (B89532) Group Manipulation: The acetal moiety can serve as a protecting group or as a reactive handle. Catalytic systems that can selectively cleave or modify the acetal under specific conditions would enhance the synthetic utility of the molecule.

Biocatalysis: The use of enzymes offers unparalleled selectivity under mild, aqueous conditions. ω-Hydroxy fatty acids (ω-HFAs), which share structural similarities with this compound, are valuable monomers for polymers and can be produced via engineered microorganisms. nih.gov Exploring enzymatic routes for both the synthesis and transformation of this compound is a promising avenue.

| Catalyst Type | Target Transformation | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Metal Catalysts (e.g., supported Pd, Au, Ru) | Selective oxidation of the alcohol group | High activity, reusability, reduced waste | Improving catalyst stability and selectivity under mild conditions |

| Organocatalysts (e.g., TEMPO-based) | Selective oxidation of primary alcohol to aldehyde | Metal-free, mild conditions, high selectivity | Developing more efficient and recyclable organocatalysts |

| Biocatalysts (e.g., Oxidoreductases) | Synthesis from bio-feedstocks; selective oxidation | High chemo-, regio-, and stereoselectivity; aqueous conditions | Enzyme discovery, protein engineering for enhanced stability and activity |

| Photocatalysts | Acetal formation/cleavage; C-H functionalization | Uses light as an energy source, mild conditions | Expanding the scope of applicable reactions and catalyst efficiency |

Integration with Advanced Analytical Platforms and Automation in Synthesis

Modernizing the synthesis and optimization of reactions involving this compound requires the adoption of advanced technologies.

Flow Chemistry: Continuous flow chemistry offers superior control over reaction parameters like temperature and mixing, leading to improved yields, safety, and scalability compared to traditional batch processes. seqens.comacs.orgmt.com This technology is particularly advantageous for managing exothermic reactions or handling unstable intermediates. acs.org Its application in the production of fine chemicals and pharmaceuticals is growing, and it could streamline the synthesis of this compound and its derivatives. seqens.comdrugdeliveryleader.com

Automated Synthesis Platforms: Robotic systems can perform high-throughput screening of reaction conditions, catalysts, and substrates, dramatically accelerating the discovery and optimization of new synthetic methods. fairlamb.groupwikipedia.org These platforms increase reproducibility and allow chemists to explore a wider experimental space. wikipedia.orgucla.edu

Process Analytical Technology (PAT): Integrating real-time monitoring tools, such as inline FTIR or HPLC, into reaction systems provides immediate feedback on reaction progress. mt.comacs.org This data-rich approach enables rapid optimization and ensures consistent product quality, which is crucial for scaling up production. acs.org

Design and Synthesis of Derivatives with Enhanced Bioactivity or Material Properties

The unique structure of this compound makes it an attractive scaffold for developing new molecules with valuable properties.

Bioactive Compounds: The field of bioactive polymers demonstrates that specific macromolecular structures can elicit biological responses for applications in medicine and agriculture. acs.org By functionalizing either the alcohol or the acetal group (or both), a diverse library of derivatives can be created. These derivatives could be investigated for a range of biological activities. For example, polyether compounds are known to exhibit a broad spectrum of bioactivities, including antibacterial, antifungal, and antitumor properties. mdpi.com Hydrogels containing specific bioactive compounds can be designed to modulate macrophage responses, which is a key strategy for improving the healing of chronic wounds. nih.gov

Polymers and Materials: Acetal groups are valuable in polymer science, where they can be incorporated into polymer backbones to create materials with specific properties, such as pH-responsiveness for biomedical applications. nih.gov Functionalized polyesters containing acetal units can be synthesized to create degradable "green materials". nih.govacs.org The diol functionality (after deprotection of the acetal) or the alcohol group of this compound could be used to synthesize novel polyesters or polyurethanes. Such materials could find use in medical devices, drug delivery systems, or as specialty coatings. boydbiomedical.commdpi.com

Environmental Impact and Green Chemistry Principles in Production and Application

A holistic approach to the lifecycle of this compound is essential for ensuring its long-term viability as a chemical product.

Life Cycle Assessment (LCA): LCA is a comprehensive methodology used to evaluate the environmental impact of a product from "cradle-to-grave," including raw material extraction, manufacturing, use, and disposal. chemcopilot.commdpi.com Applying LCA to the synthesis of this compound would identify environmental "hotspots" in the production chain, guiding efforts to reduce energy consumption, emissions, and waste. researchgate.netunimore.it Comparative LCAs can be used to determine which synthetic routes—for instance, a traditional chemical path versus a biocatalytic one—are genuinely more sustainable. nih.gov

Green Chemistry Metrics: To quantify the "greenness" of a synthetic process, various metrics have been developed. semanticscholar.org Metrics such as Atom Economy, E-Factor (waste generated per unit of product), and Process Mass Intensity (PMI) provide a quantitative basis for comparing different synthetic routes and driving process improvements. researchgate.netacs.orgmdpi.com The goal is to design processes with high atom economy and low E-Factors and PMI, minimizing waste at its source in alignment with the first principle of green chemistry. researchgate.net

| Principle | Future Research Application |

|---|---|

| 1. Waste Prevention | Develop high-yield, low-byproduct synthetic routes; utilize catalytic processes over stoichiometric ones. |

| 2. Atom Economy | Design syntheses (e.g., addition reactions) that incorporate the maximum amount of starting materials into the product. |

| 3. Less Hazardous Chemical Synthesis | Use and generate substances that possess little or no toxicity to human health and the environment. |

| 4. Designing Safer Chemicals | Create derivatives with high efficacy and low intrinsic toxicity. |

| 5. Safer Solvents and Auxiliaries | Replace traditional volatile organic compounds (VOCs) with greener alternatives like water, supercritical fluids, or bio-based solvents. |

| 6. Design for Energy Efficiency | Utilize catalytic and flow chemistry processes that operate at ambient temperature and pressure to reduce energy consumption. |

| 7. Use of Renewable Feedstocks | Develop synthetic pathways starting from biomass instead of petrochemicals. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,5-Diethoxypentan-1-OL, and how can its purity be validated?

- Synthesis : A common method involves the reduction of glutaric dialdehyde mono(diethyl)acetal to yield this compound, followed by methanesulfonation using methanesulfonyl chloride and triethylamine .

- Purity Validation :

- Chromatography : Use HPLC or GC-MS to confirm the absence of byproducts.

- Spectroscopy : H NMR and C NMR should match reported spectra (e.g., δ 1.2–1.4 ppm for ethoxy groups).

- Elemental Analysis : Verify C, H, and O content against theoretical values.

Q. How should this compound be stored to ensure stability in laboratory settings?

- Storage Conditions : Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .

- Handling Precautions :

- Avoid exposure to moisture; use inert gas (N or Ar) for sensitive reactions.

- Follow GHS safety protocols (e.g., wear gloves, eye protection) due to skin/eye irritation risks .

Q. What solvents are compatible with this compound for experimental workflows?

- Solubility Data :

| Solvent | Compatibility |

|---|---|

| Chloroform | High |

| Dichloromethane | High |

| Ethanol | Moderate |

| Water | Low |

Advanced Research Questions

Q. How can researchers optimize reaction yields when using this compound as an intermediate in multistep syntheses?

- Key Factors :

- Catalyst Selection : Use Lewis acids (e.g., BF-EtO) to enhance electrophilic reactivity.

- Temperature Control : Maintain reactions at 0–5°C during methanesulfonation to avoid decomposition .

- Workup Strategies : Extract with non-polar solvents (e.g., hexane) to isolate the product from polar byproducts.

- Troubleshooting : Low yields may result from residual moisture; employ Dean-Stark traps for azeotropic drying.

Q. What analytical challenges arise when characterizing this compound derivatives, and how can they be addressed?

- Challenges :

- Isomerization : Ethoxy groups may exhibit conformational flexibility, complicating NMR interpretation.

- Volatility : GC-MS analysis requires derivatization (e.g., silylation) to improve detectability.

- Solutions :

- Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Compare retention indices with synthetic standards in GC-MS .

Q. How do contradictory stability data in literature impact experimental design for this compound?

- Case Analysis :

- Some studies report stability under inert atmospheres, while others note decomposition at elevated temperatures (>50°C) .

- Mitigation Strategies :

- Conduct preliminary stability tests (TGA/DSC) to define safe operating ranges.

- Document reaction conditions rigorously (e.g., solvent purity, catalyst batch) to enable cross-study comparisons .

Methodological and Reporting Standards

Q. What documentation is essential for publishing synthetic protocols involving this compound?

- Required Details :

- Full synthetic procedure (reagents, stoichiometry, reaction time/temperature).

- Characterization data (NMR, HRMS, elemental analysis) for novel derivatives.

- Safety protocols (e.g., fume hood use, waste disposal) adhering to OSHA standards .

Q. How can researchers ensure reproducibility when scaling up reactions with this compound?

- Best Practices :

- Use calibrated equipment (e.g., syringe pumps for dropwise reagent addition).

- Validate batch-to-batch consistency via QC checks (e.g., melting point, values in TLC).

- Archive samples in labeled vials with LOT numbers for traceability .

Safety and Hazard Management

Q. What are the critical safety considerations for handling this compound in high-throughput experiments?

- Risk Mitigation :

| Hazard Type | Precautionary Measure |

|---|---|

| Skin/Irritation | Nitrile gloves + lab coat |

| Eye Exposure | Goggles + emergency eyewash stations |

| Inhalation | Fume hood with ≥100 ft/min airflow |

- Emergency Protocols :

- For spills, absorb with silica gel and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.